4-Chloro-2-(isobutylthio)pyridine
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Overview
Description
4-Chloro-2-(isobutylthio)pyridine is an organic compound with the molecular formula C9H12ClNS It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by an isobutylthio group and a chlorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(isobutylthio)pyridine typically involves the reaction of 4-chloropyridine with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(isobutylthio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
4-Chloro-2-(isobutylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(isobutylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isobutylthio group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
- 4-Chloro-2-(methylthio)pyridine
- 4-Chloro-2-(ethylthio)pyridine
- 4-Chloro-2-(propylthio)pyridine
Comparison: 4-Chloro-2-(isobutylthio)pyridine is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
1346707-26-3 |
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Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
JKXBIDZNVMWKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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